molecular formula C12H17Cl2N3 B1389996 {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride CAS No. 1185298-14-9

{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride

Cat. No.: B1389996
CAS No.: 1185298-14-9
M. Wt: 274.19 g/mol
InChI Key: XYMDESUQALAEGZ-UHFFFAOYSA-N
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Description

{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride is a chemical compound that features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the imidazole ring or the phenyl group is oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert nitro groups to amines or reduce other functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or imidazole ring are replaced with other groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Hydrogen gas with a metal catalyst, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products

    Oxidation Products: Oxidized derivatives of the imidazole ring or phenyl group.

    Reduction Products: Amines formed from the reduction of nitro groups.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology

In biological research, the compound is studied for its potential as a ligand in enzyme inhibition and receptor binding studies.

Medicine

The compound has potential therapeutic applications, including as an antihistaminic agent, antiviral, and anti-inflammatory agent .

Industry

In industrial applications, the compound is used in the synthesis of dyes, catalysts, and other functional materials .

Comparison with Similar Compounds

Similar Compounds

    Clemizole: An antihistaminic agent with a similar imidazole structure.

    Metronidazole: An antibacterial and antiprotozoal agent with an imidazole ring.

    Omeprazole: An antiulcer agent with a substituted imidazole ring.

Uniqueness

{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the imidazole ring and the phenyl-amine moiety allows for diverse interactions with biological targets and chemical reagents, making it a versatile compound in research and industry.

Properties

IUPAC Name

4-[2-(1-methylimidazol-2-yl)ethyl]aniline;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3.2ClH/c1-15-9-8-14-12(15)7-4-10-2-5-11(13)6-3-10;;/h2-3,5-6,8-9H,4,7,13H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYMDESUQALAEGZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1CCC2=CC=C(C=C2)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 2
{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 3
{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 4
{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 5
Reactant of Route 5
{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride
Reactant of Route 6
{4-[2-(1-Methyl-1H-imidazol-2-YL)ethyl]phenyl}-amine dihydrochloride

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